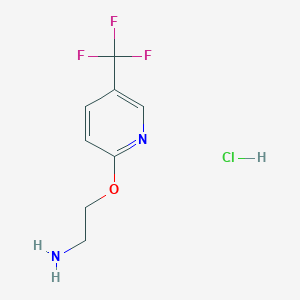

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

CAS No.: 898271-44-8

Cat. No.: VC2581789

Molecular Formula: C8H10ClF3N2O

Molecular Weight: 242.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898271-44-8 |

|---|---|

| Molecular Formula | C8H10ClF3N2O |

| Molecular Weight | 242.62 g/mol |

| IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H |

| Standard InChI Key | SQGZXHQGSIRYKL-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(F)(F)F)OCCN.Cl |

| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)OCCN.Cl |

Introduction

Basic Properties and Identification

Chemical Identity and Structure

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a crystalline solid with a defined chemical structure featuring a pyridine core with specific functional group substitutions. The compound contains a trifluoromethyl group at the 5-position of the pyridine ring, which imparts specific electronic properties and lipophilicity to the molecule. At the 2-position, it bears an aminoethoxy group, which provides potential for hydrogen bonding and further derivatization. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form. This salt formation occurs through protonation of the primary amine group, resulting in a positively charged ammonium species balanced by a chloride counterion.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 898271-44-8 |

| Molecular Formula | C8H10ClF3N2O |

| Molecular Weight | 242.62 g/mol |

| Physical State | Crystalline solid |

| IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride |

| Structure Features | Pyridine ring with trifluoromethyl at 5-position and aminoethoxy at 2-position |

Synthesis and Production Methods

Production Considerations

Commercial production of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride requires specialized equipment and expertise due to the handling of potentially reactive intermediates and the need for precise reaction control. The synthesis may involve hazardous reagents such as strong bases, protecting groups, and deprotection reagents. Quality control measures are essential to ensure high purity levels, typically above 95%, which is crucial for its use in pharmaceutical research and development. Manufacturers commonly employ analytical techniques such as HPLC, NMR, and mass spectrometry to verify the identity and purity of the final product. The compound is generally available from specialized chemical suppliers in quantities ranging from milligrams to grams for research purposes.

Applications in Research and Industry

Pharmaceutical Research and Drug Development

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride serves as a valuable building block in pharmaceutical research and drug discovery programs. The compound's structural features make it particularly useful in medicinal chemistry for the development of bioactive molecules. The trifluoromethyl group is a privileged structure in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding selectivity to biological targets. Meanwhile, the aminoethoxy linker provides flexibility and potential hydrogen bonding interactions with target proteins. These properties collectively make this compound an attractive starting point for designing molecules with improved pharmacokinetic profiles and enhanced potency.

Applications in Organic Synthesis

Beyond pharmaceutical applications, this compound finds utility as a versatile intermediate in broader organic synthesis contexts. The presence of the primary amine group enables diverse transformations including amide formation, reductive amination, and urea synthesis. Similarly, the pyridine nitrogen can participate in coordination chemistry, alkylation reactions, and N-oxide formation. These diverse reaction pathways make 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride valuable in the preparation of complex molecular architectures for various applications in materials science and chemical biology. Table 2 summarizes the key applications of this compound in research and industry.

Table 2: Applications of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Research | Building block for drug candidates |

| Medicinal Chemistry | Synthesis of receptor ligands and enzyme inhibitors |

| Agrochemical Development | Precursor for crop protection agents |

| Materials Science | Component in specialty polymers and materials |

| Organic Synthesis | Versatile intermediate for complex molecules |

Chemical Reactivity and Functional Group Analysis

Reactivity of the Aminoethoxy Group

The aminoethoxy group in 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride presents diverse reactivity patterns that can be exploited in synthetic transformations. The primary amine function is particularly nucleophilic and can readily participate in various reactions including acylation, alkylation, and condensation processes. This reactivity makes it an excellent handle for introducing additional functional groups or for linking the molecule to larger structures. In its salt form, the reactivity of the amine is somewhat tempered due to protonation, but it can be readily freed through simple base treatment. The ethoxy linker between the amine and the pyridine ring provides conformational flexibility, allowing the molecule to adopt various orientations that can be advantageous in certain applications, particularly when specific spatial arrangements are required for biological activity.

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent at the 5-position of the pyridine ring significantly influences the electronic properties of the molecule. This strongly electron-withdrawing group decreases the electron density of the pyridine ring, making it less basic and more resistant to oxidation. The CF3 group also imparts unique physical properties to the compound, including increased lipophilicity and metabolic stability, which are particularly valuable in drug design. Additionally, the presence of fluorine atoms can establish specific interactions such as fluorine bonding, which can enhance binding affinity to biological targets. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating aminoethoxy substituent creates an electronic polarization across the molecule that can be advantageous in certain reactions and applications.

Comparative Analysis with Similar Compounds

Structure-Activity Relationships

When compared to structurally related compounds, 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride exhibits distinctive properties arising from its specific substitution pattern. Table 3 provides a comparison with several related compounds. For example, 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1311279-47-6) contains a dimethylaminoethyl group instead of an aminoethoxy group, resulting in different basicity and hydrogen bonding properties. Similarly, 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1208081-06-4) has an additional chlorine atom at the 3-position, which further modifies the electronic distribution and reactivity of the pyridine ring. These structural variations lead to different physicochemical properties and potentially different biological activities, providing researchers with a range of options for specific applications.

Table 3: Comparison of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride | 898271-44-8 | C8H10ClF3N2O | Reference compound |

| 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride | 1311279-47-6 | C10H15ClF3N3 | Dimethylaminoethyl group instead of aminoethoxy |

| 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride | 1208081-06-4 | C8H9Cl2F3N2O | Additional chlorine at 3-position |

| 4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | C6H5F3N2 | Amino group directly on pyridine ring, trifluoromethyl at 2-position |

Functional Alternatives and Substitutes

In chemical synthesis and drug discovery, researchers often consider functional alternatives to 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride when specific properties are desired. For instance, 2-(3-Aminopropoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1795280-95-3) features a longer linker chain, which can provide greater conformational flexibility in certain applications. Similarly, compounds like (5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS: 871826-12-9) lack the oxygen atom in the linker, resulting in different electronic properties and hydrogen bonding patterns. These alternatives expand the chemical space available to researchers and allow for fine-tuning of molecular properties to meet specific requirements in various applications. The choice between these compounds often depends on the specific requirements of the target application, such as solubility, stability, reactivity, or biological activity profiles.

Current Research and Future Perspectives

Future Research Directions

Future research involving 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride may explore several promising directions. There is significant potential for developing more efficient and environmentally friendly synthetic routes, potentially employing green chemistry principles and continuous flow technologies. Additionally, expanding the application scope of this compound in areas such as catalysis, materials science, and chemical biology represents an opportunity for innovation. As computational methods continue to advance, in silico studies may help predict new applications and properties of this compound and its derivatives before experimental validation. The ongoing interest in fluorinated compounds in drug discovery suggests that 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride will continue to be a valuable building block in pharmaceutical research and development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume